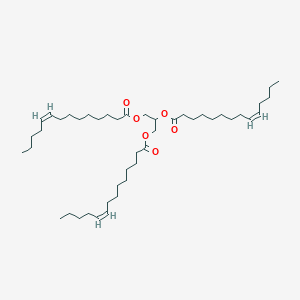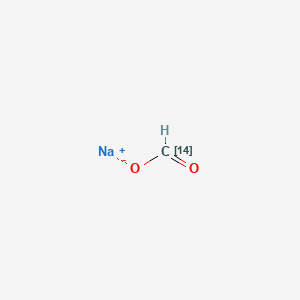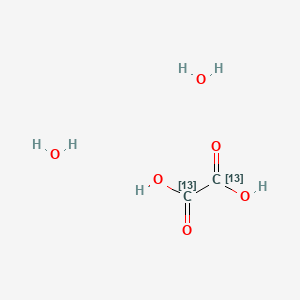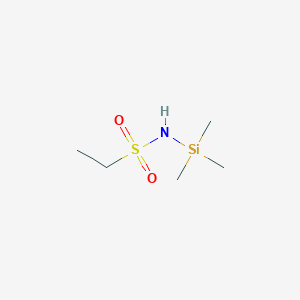
TG(14:1(9Z)/14:1(9Z)/14:1(9Z))
Overview
Description
TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) is a type of triglyceride . Triglycerides (TGs or TAGs) are also known as triacylglycerols or triacylglycerides, meaning that they are glycerides in which the glycerol is esterified with three fatty acid groups .
Molecular Structure Analysis
The molecular structure of a triglyceride consists of a glycerol backbone esterified with three fatty acid groups . The specific molecular structure of TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) is not provided in the search results.
Chemical Reactions Analysis
Triglycerides can undergo various chemical reactions, including hydrolysis and transesterification . The specific chemical reactions involving TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) are not mentioned in the search results.
Scientific Research Applications
Theory-Guided Data Science in Scientific Discovery :
- TGDS (Theory-guided data science) is an emerging paradigm that integrates scientific knowledge to improve the effectiveness of data science models in scientific discovery. It is gaining prominence in fields like turbulence modeling, material discovery, quantum chemistry, biomedical science, and climate science (Karpatne et al., 2016).
Transient Grating Spectroscopy for Material Characterization :
- Transient grating (TG) spectroscopy, a technique to measure mean-free-path (MFP) spectra using observations of quasiballistic heat conduction, can lead to a better understanding of heat conduction in solids (Hua & Minnich, 2014).
Nanoscale Confinement Effects in Polystyrene Films :
- This research on nanoscale confinement effects on glass transition temperatures in polystyrene films could inform the understanding of molecular interactions and behaviors at the nanoscale, which may be relevant in the context of understanding complex compounds (Kim & Torkelson, 2011).
Application Traffic Models in Network-on-Chip Designs :
- The development of application traffic models for benchmarking Networks-on-Chip designs can provide insights into the complex data handling and processing that might be relevant in the analysis of complex chemical compounds (Pekkarinen et al., 2011).
Impact of Learning Models on Scientific Reasoning Abilities :
- This study explores the effect of Scaffolding-based learning models on scientific reasoning abilities, which is crucial in the context of understanding and interpreting complex scientific data and compounds (Azmi et al., 2020).
Surface Modification of TiO2 Nanocrystallites :
- Research on the nanocrystallite growth of TiO2 surface modification with ZnO prepared by a coprecipitation process offers insights into nanomaterial synthesis and characterization, which may be relevant to the study of complex triglycerides (Ko et al., 2014).
Biomass Proximate Analysis Using Thermogravimetry :
- A novel thermogravimetric method to determine biomass proximate analysis data offers insights into advanced analytical techniques that could be applicable in the analysis of complex organic compounds (García et al., 2013).
Molecular Alterations in Tectal Glioma :
- The study on molecular alterations in tectal glioma highlights the importance of detailed molecular analysis, which can be essential in the study of complex chemical structures like TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) (Chiang et al., 2019).
properties
IUPAC Name |
2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl (Z)-tetradec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H80O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-43(46)49-40-42(51-45(48)39-36-33-30-27-24-21-18-15-12-9-6-3)41-50-44(47)38-35-32-29-26-23-20-17-14-11-8-5-2/h13-18,42H,4-12,19-41H2,1-3H3/b16-13-,17-14-,18-15- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMDCUOOYCRSIP-WLFVLELZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCC)OC(=O)CCCCCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CCCC)COC(=O)CCCCCCC/C=C\CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H80O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50556269 | |
| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0047885 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
TG(14:1(9Z)/14:1(9Z)/14:1(9Z)) | |
CAS RN |
99483-10-0 | |
| Record name | Propane-1,2,3-triyl (9Z,9'Z,9''Z)tri-tetradec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50556269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R,3R,4R)-3-acetyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-4-yl] acetate](/img/structure/B1627317.png)


![2-Chloro-4,6-bis[3-(perfluorohexyl)propyloxy]-1,3,5-triazine](/img/structure/B1627323.png)



![1-[(2-Chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627330.png)


![[(2-Methyl-1-[2-(trimethylsiloxy)ethoxy]-1-propenyl)oxy]trimethylsilane](/img/structure/B1627335.png)